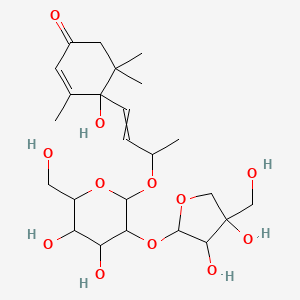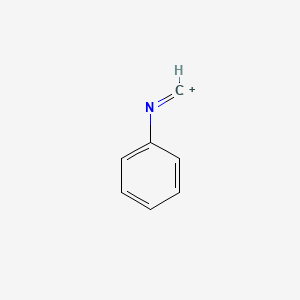
Benzenaminium, N-methylidyne-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenaminium, N-methylidyne- is an organic compound with the molecular formula C7H6N It is a derivative of benzenaminium, where the nitrogen atom is bonded to a methylidyne group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenaminium, N-methylidyne- can be synthesized through the reaction of benzenaminium salts with methylating agents. One common method involves the use of oxyacetic acid derivatives via oxytrimethinium salts as intermediates. The reaction typically occurs under Vilsmeier-Haack conditions in the presence of triethylamine in acetonitrile at reflux .
Industrial Production Methods
Industrial production of benzenaminium, N-methylidyne- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenaminium, N-methylidyne- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert benzenaminium, N-methylidyne- into other amine derivatives.
Substitution: The compound can participate in substitution reactions, where the methylidyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenaminium derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine compounds.
Applications De Recherche Scientifique
Benzenaminium, N-methylidyne- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of benzenaminium, N-methylidyne- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its effects are mediated through the formation of covalent bonds with these targets, leading to changes in their activity and behavior .
Comparaison Avec Des Composés Similaires
Benzenaminium, N-methylidyne- can be compared with other similar compounds, such as:
Aniline derivatives: These compounds have similar structures but differ in the functional groups attached to the nitrogen atom.
N-methyl amines: These compounds also contain a methyl group bonded to the nitrogen atom but may have different aromatic or aliphatic substituents.
The uniqueness of benzenaminium, N-methylidyne- lies in its specific chemical structure and reactivity, which make it suitable for a variety of applications in research and industry .
Propriétés
Numéro CAS |
102397-36-4 |
|---|---|
Formule moléculaire |
C7H6N+ |
Poids moléculaire |
104.13 g/mol |
Nom IUPAC |
N-phenylmethanimine |
InChI |
InChI=1S/C7H6N/c1-8-7-5-3-2-4-6-7/h1-6H/q+1 |
Clé InChI |
SQJVPMNTLGHXJL-UHFFFAOYSA-N |
SMILES canonique |
[CH+]=NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





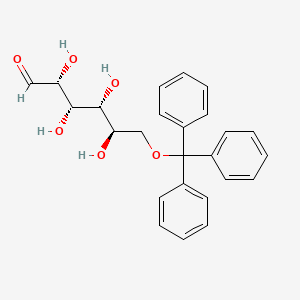
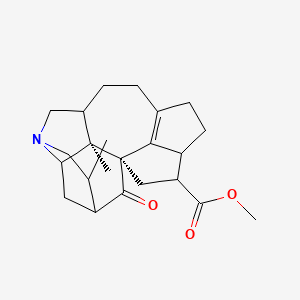
![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
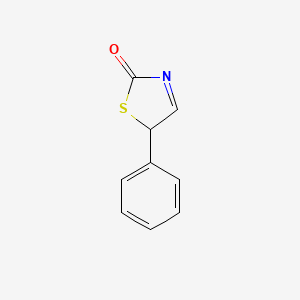


![3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
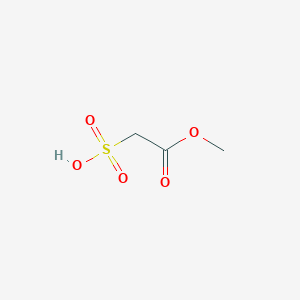
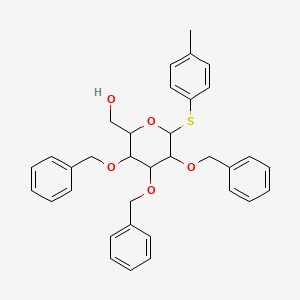
![[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432623.png)
